マンザミンA

概要

説明

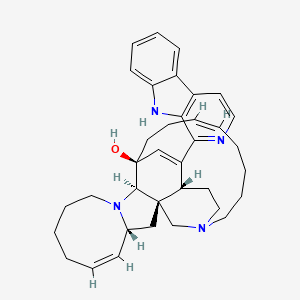

Manzamine A is a marine-derived alkaloid first isolated from a sponge of the genus Haliclona in 1986 . This compound has garnered significant attention due to its complex structure and diverse biological activities, including cytotoxic, antimicrobial, antimalarial, and anti-HIV properties . The structure of Manzamine A is characterized by a fused ring system that includes 6-, 6-, 5-, 8-, and 13-membered rings connected to a β-carboline moiety .

科学的研究の応用

作用機序

Target of Action

Manzamine A, a marine-derived alkaloid, has been found to interact with several targets. The primary targets of Manzamine A are Vacuolar ATPases (v-ATPases) and the SIX1 protein . v-ATPases are proton pumps that play a crucial role in maintaining the acidic environment in vacuoles, which is essential for various cellular processes . The SIX1 protein is an oncoprotein associated with oncogenesis in cervical cancer .

Mode of Action

Manzamine A interacts with its targets in a unique way. It interferes with the proton pump activity of v-ATPases, leading to an increase in the acidic vacuolar/lysosomal compartment . This interaction inhibits autophagy at the level of autophagosome–lysosome fusion and/or autophagosome turnover . In the case of the SIX1 protein, Manzamine A decreases its levels, thereby potentially inhibiting oncogenesis in cervical cancer .

Biochemical Pathways

The interaction of Manzamine A with v-ATPases affects the autophagy pathway. Autophagy is a cellular process that involves the degradation and recycling of unnecessary or dysfunctional cellular components. By inhibiting v-ATPase activity, Manzamine A disrupts autophagosome turnover, thereby inhibiting autophagy .

Result of Action

The inhibition of autophagy by Manzamine A has significant cellular effects. It has been shown to inhibit the growth of pancreatic cancer cells and cervical cancer cells . By preventing autophagosome turnover, Manzamine A may disrupt the growth and survival mechanisms of these cancer cells . The reduction of the SIX1 protein levels by Manzamine A could potentially inhibit the oncogenic processes in cervical cancer cells .

生化学分析

Biochemical Properties

Manzamine A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Manzamine A has been found to inhibit vacuolar ATPases, which are essential for maintaining cellular pH and ion homeostasis . Additionally, it modulates the expression of the SIX1 gene, which is critical for craniofacial development and is involved in the WNT, NOTCH, and PI3K/AKT signaling pathways . These interactions highlight the compound’s potential in regulating cell proliferation, apoptosis, and autophagy.

Cellular Effects

Manzamine A exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of cervical cancer cells by inducing cell cycle arrest and promoting apoptosis . In osteoblasts, Manzamine A decreases cell viability, increases apoptosis, and reduces alkaline phosphatase activity, indicating its potential impact on bone health and skeletal development . The compound also influences cell signaling pathways, such as the WNT, NOTCH, and PI3K/AKT pathways, which are crucial for cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of Manzamine A involves several key interactions at the molecular level. It inhibits vacuolar ATPases, leading to disrupted autophagy in pancreatic cancer cells . Manzamine A also targets the SIX1 protein, which is associated with oncogenesis in cervical cancer . By blocking cell cycle progression and regulating cell cycle-related genes, including p21 and p53, Manzamine A exerts its antiproliferative effects . These interactions underscore the compound’s potential as a therapeutic agent for various cancers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Manzamine A have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Manzamine A can significantly increase the levels of autophagosome markers LC3-II and p62/SQSTM1 in pancreatic cancer cells, indicating its role in inhibiting autophagy over time . Additionally, its impact on osteoblasts suggests potential long-term effects on bone health and skeletal development .

Dosage Effects in Animal Models

The effects of Manzamine A vary with different dosages in animal models. At lower doses, the compound has shown efficacy in treating malaria, herpes, and HIV-1 . Higher doses may lead to toxic or adverse effects, such as decreased cell viability and increased apoptosis in osteoblasts . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

Manzamine A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s unique structure allows it to participate in complex biochemical reactions, such as the inhibition of vacuolar ATPases and modulation of the SIX1 gene . These interactions can affect metabolic flux and metabolite levels, further influencing cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, Manzamine A is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit vacuolar ATPases suggests its involvement in cellular ion transport and pH regulation . Additionally, its interactions with the SIX1 protein and other biomolecules may influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

Manzamine A’s subcellular localization is crucial for its activity and function. The compound has been shown to localize within vacuoles, where it inhibits vacuolar ATPases and disrupts autophagy . Additionally, its interactions with the SIX1 protein and other signaling molecules suggest its presence in the nucleus and other subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

準備方法

The synthesis of Manzamine A is a challenging task due to its intricate structure. Several synthetic routes have been developed over the years. One notable approach involves the use of stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions . These methods have been fundamental in achieving the total synthesis of Manzamine A and related alkaloids

化学反応の分析

Manzamine A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions often retain the core β-carboline structure while modifying the peripheral functional groups .

類似化合物との比較

Manzamine A is part of a larger family of marine alkaloids known as manzamines. Similar compounds include:

Nakadomarin A: Shares a similar macrocyclic structure but differs in its peripheral functional groups.

Ircinal A and Ircinol A: Both contain a β-carboline core but have different appendages attached to the pentacyclic structure.

Keramaphidin B: Another related compound with a unique array of rings and functional groups.

Manzamine A stands out due to its potent biological activities and complex structure, making it a valuable compound for scientific research and potential therapeutic applications.

特性

CAS番号 |

104196-68-1 |

|---|---|

分子式 |

C36H44N4O |

分子量 |

548.8 g/mol |

IUPAC名 |

(2R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |

InChI |

InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/t26?,30?,34?,35-,36-/m0/s1 |

InChIキー |

FUCSLKWLLSEMDQ-AWTNBHCRSA-N |

SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

異性体SMILES |

C1CCN2CCC3C(=C[C@@](CCC=CC1)(C4[C@]3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

正規SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Keramamine A; Manzamine A; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。